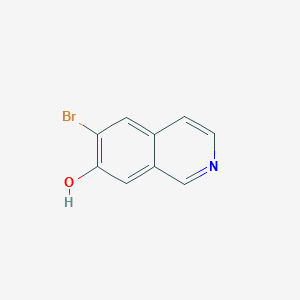

6-Bromoisoquinolin-7-ol

Descripción general

Descripción

6-Bromoisoquinolin-7-ol is a brominated derivative of isoquinoline, a heterocyclic aromatic organic compound. It has a molecular weight of 224.06 g/mol and is characterized by the presence of a bromine atom at the 6th position and a hydroxyl group at the 7th position on the isoquinoline ring. This compound is of interest in various scientific research applications due to its unique chemical properties.

Métodos De Preparación

The synthesis of 6-Bromoisoquinolin-7-ol typically involves the bromination of isoquinolin-7-ol. One common synthetic route is the electrophilic aromatic substitution reaction, where isoquinolin-7-ol is treated with bromine in the presence of a suitable catalyst, such as ferric chloride (FeCl3). The reaction conditions include maintaining an inert atmosphere and controlling the temperature to prevent over-bromination.

Industrial production methods may involve scaling up the laboratory synthesis process, ensuring consistent quality and purity of the compound. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Análisis De Reacciones Químicas

6-Bromoisoquinolin-7-ol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Oxidation: : The compound can be oxidized to form 6-bromoisoquinoline-7-one using oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2).

Reduction: : Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to produce this compound derivatives.

Substitution: : Nucleophilic substitution reactions can occur at the bromine position, where nucleophiles such as sodium azide (NaN3) can replace the bromine atom.

Common reagents and conditions used in these reactions include solvents like dichloromethane (DCM) and dimethylformamide (DMF), and temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1.1 Kinase Inhibition

One of the primary applications of 6-Bromoisoquinolin-7-ol is its role as a kinase inhibitor. Kinases are crucial in various signaling pathways, and their dysregulation is linked to numerous diseases, including cancer and neurodegenerative disorders. Research indicates that isoquinoline derivatives, including this compound, can selectively inhibit kinases such as Abl and BRAF. For instance, studies have demonstrated that compounds containing isoquinoline structures exhibit significant inhibitory activity against these kinases, which are implicated in cancers like melanoma .

| Compound | Kinase Target | IC50 (nM) |

|---|---|---|

| This compound | Abl | 30 |

| This compound | BRAF V600E | 21 |

These findings suggest that this compound could be developed into a therapeutic agent for treating cancers associated with these kinases.

1.2 Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. It has shown promise in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism involves the inhibition of c-Abl kinase, which plays a role in neuronal plasticity and neurogenesis. Overactivation of c-Abl has been linked to neurodegeneration; thus, inhibiting this kinase may provide therapeutic benefits .

Pharmacological Studies

2.1 Anti-Cancer Activity

In preclinical studies, this compound has been evaluated for its anti-cancer effects. It was found to induce apoptosis in cancer cells through multiple pathways, including the inhibition of cell proliferation and the induction of cell cycle arrest. These effects were particularly noted in breast and ovarian cancer cell lines .

2.2 In Vivo Studies

In vivo studies have further corroborated the efficacy of this compound in reducing tumor growth in animal models. The compound was administered at varying dosages, demonstrating a dose-dependent response in tumor reduction without significant toxicity .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is essential for optimizing its pharmacological properties. Modifications to the isoquinoline structure can enhance its potency and selectivity against specific kinases.

| Modification | Effect on Activity |

|---|---|

| Halogen substitution (e.g., bromo) | Increases binding affinity to kinase targets |

| Alkyl group addition | Enhances lipophilicity and cellular uptake |

Research focusing on these modifications has led to the development of more potent analogs with improved therapeutic profiles.

Mecanismo De Acción

The mechanism by which 6-Bromoisoquinolin-7-ol exerts its effects depends on its specific application. For instance, in the context of enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved can vary, but common targets include enzymes involved in metabolic pathways and signaling cascades.

Comparación Con Compuestos Similares

6-Bromoisoquinolin-7-ol is compared with other similar compounds, such as 6-chloroisoquinolin-7-ol and 6-iodoisoquinolin-7-ol. These compounds share structural similarities but differ in the halogen atom present at the 6th position. The presence of different halogens can influence the reactivity and biological activity of the compounds. For example, iodine is generally more reactive than bromine, which can affect the compound's binding affinity and potency in biological systems.

Would you like more information on any specific aspect of this compound?

Actividad Biológica

6-Bromoisoquinolin-7-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a bromine atom at the 6-position of the isoquinoline ring and a hydroxyl group at the 7-position. This unique structure influences its chemical reactivity and biological interactions.

| Property | Details |

|---|---|

| Molecular Formula | C_9H_7BrN_O |

| Molecular Weight | 224.06 g/mol |

| Melting Point | 248-250 °C |

| Solubility | Slightly soluble in water |

The biological activity of this compound primarily involves its role as an enzyme inhibitor and its interactions with various molecular targets:

- Enzyme Inhibition : The compound may bind to the active site of enzymes, preventing substrate binding and subsequent catalysis. Common targets include enzymes involved in metabolic pathways and signaling cascades.

- Receptor Binding : It has been investigated for its potential to interact with specific receptors, which could lead to various physiological effects, including anti-inflammatory and anticancer properties .

Therapeutic Applications

Research indicates that this compound has potential applications in several therapeutic areas:

- Anticancer Activity : Studies have shown that derivatives of isoquinoline compounds exhibit cytotoxic effects against various cancer cell lines. For instance, compounds related to this compound demonstrated significant inhibitory activity against specific cancer cell lines, indicating potential for development as anticancer agents .

- Antimicrobial Properties : The compound has also been reported to possess antimicrobial activity, making it a candidate for further exploration in treating infections.

Case Studies and Research Findings

- Inhibition Studies : A study evaluated the inhibitory effects of various isoquinoline derivatives on cancer cell proliferation. The results indicated that this compound and its analogs exhibited significant cytotoxicity against MCF-7 (breast cancer) and SW480 (colon cancer) cell lines, with IC50 values indicating potent activity compared to standard chemotherapy agents like Doxorubicin .

- Mechanistic Insights : Another research highlighted the role of bromodomain-containing proteins in cancer progression. Compounds similar to this compound were identified as selective inhibitors for BRD7, a protein implicated in various malignancies. This suggests that targeting such proteins could be a viable strategy for developing new cancer therapies .

- Comparative Analysis : A comparative analysis between this compound and other halogenated isoquinoline derivatives (such as chloro and iodo variants) demonstrated that the bromine substituent significantly influences biological activity. The reactivity differences due to the halogen type were noted to affect binding affinities and potency in biological systems.

Propiedades

IUPAC Name |

6-bromoisoquinolin-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO/c10-8-3-6-1-2-11-5-7(6)4-9(8)12/h1-5,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCXXIQQBBHWUTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=CC(=C(C=C21)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.